2-Amino-5-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is a substituted phenol, where the amino group is positioned at the second carbon and the tert-butyl group at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-tert-butylphenol can be synthesized through several methods. One common approach involves the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and palladium on activated carbon as a catalyst . The reaction is typically carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and tert-butyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Ammonium formate and palladium on activated carbon are commonly used for reducing nitro groups.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various substituents on the benzene ring.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2-Amino-5-tert-butylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-tert-butylphenol involves its interaction with various molecular targets and pathways. For instance, its derivatives can modulate immune responses by stimulating the production of interferons. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 2,6-Di-tert-butylphenol
Uniqueness
2-Amino-5-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a unique combination of amino and tert-butyl groups that influence its reactivity and applications .
Properties
IUPAC Name |
2-amino-5-tert-butylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCOMOKKPQIADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571081 |
Source
|
Record name | 2-Amino-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-47-9 |
Source
|
Record name | 2-Amino-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.